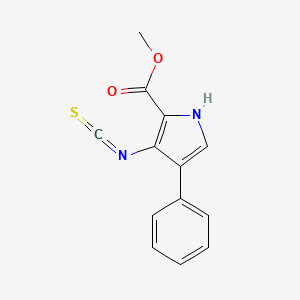
methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an isothiocyanate group, a phenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene or a similar reagent.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and related compounds.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thiophosgene: Used for introducing the isothiocyanate group.
Methanol and Acid Catalyst: Used for esterification.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Thioureas: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Pyrrole Derivatives: Depending on the specific reaction conditions.
Carboxylic Acid: Formed from hydrolysis of the ester group.
Scientific Research Applications
Methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It can serve as a probe for studying biological processes involving isothiocyanate groups.
Mechanism of Action
The mechanism of action of methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate involves its ability to react with nucleophiles, such as amino acids and proteins, through its isothiocyanate group. This can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity . The pyrrole ring and phenyl group may also contribute to the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate: can be compared with other pyrrole derivatives, such as:
Uniqueness
The presence of both the isothiocyanate group and the phenyl group in this compound makes it unique compared to other pyrrole derivatives.
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2S/c1-17-13(16)12-11(15-8-18)10(7-14-12)9-5-3-2-4-6-9/h2-7,14H,1H3 |
InChI Key |
MZULKXDZYVRDQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















